Bienvenue dans la boutique en ligne BenchChem!

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Antitubercular drug discovery Structure–activity relationship Nitroreductase substrate

4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid (CAS 71494-65-0) is a nitro-substituted phthalimide–benzoic acid conjugate with the molecular formula C₁₅H₈N₂O₆ and a monoisotopic mass of 312.038 Da. The compound belongs to the 4-nitro-1,3-dioxoisoindoline chemotype, a scaffold acknowledged in patent literature for modulating inflammatory cytokine levels and serving as a versatile intermediate for bioactive-molecule synthesis.

Molecular Formula C15H8N2O6
Molecular Weight 312.237
CAS No. 71494-65-0
Cat. No. B2443249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
CAS71494-65-0
Molecular FormulaC15H8N2O6
Molecular Weight312.237
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C15H8N2O6/c18-13-10-2-1-3-11(17(22)23)12(10)14(19)16(13)9-6-4-8(5-7-9)15(20)21/h1-7H,(H,20,21)
InChIKeyKIXLEFNFHOAVJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid (CAS 71494-65-0) is a nitro-substituted phthalimide–benzoic acid conjugate with the molecular formula C₁₅H₈N₂O₆ and a monoisotopic mass of 312.038 Da . The compound belongs to the 4-nitro-1,3-dioxoisoindoline chemotype, a scaffold acknowledged in patent literature for modulating inflammatory cytokine levels and serving as a versatile intermediate for bioactive-molecule synthesis [1]. Key computed physicochemical properties include a density of 1.6±0.1 g/cm³, a boiling point of 609.6±65.0 °C at 760 mmHg, and a flash point of 322.5±34.3 °C . Commercial sourcing is available at purities ≥97% (HPLC), with the free carboxylic acid functionality enabling direct use in amide coupling and esterification without deprotection steps .

Why Generic Substitution of 4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic Acid Fails – Critical Structure–Activity and Reactivity Boundaries


Substitution of 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with other 4-nitroisoindoline derivatives or phthalimide analogs is not scientifically valid because the para-benzoic acid moiety simultaneously dictates: (i) the compound's hydrogen-bond donor/acceptor capacity, which governs target engagement in biological systems; (ii) the carboxylic acid handle that enables orthogonal conjugation chemistry without perturbing the nitro-isoindoline pharmacophore; and (iii) the electron-withdrawing character that modulates the reduction potential of the 4-nitro group—a critical parameter for nitroreductase-dependent prodrug activation [1]. The closest structural analog, 2-hydroxy-4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoic acid (IDD-B40), carries an additional 2-hydroxy substituent that profoundly alters both its MIC₅₀ against Mycobacterium tuberculosis (0.39 µg/mL) and its selectivity profile relative to non-mycobacterial strains [2]. Therefore, even single-substituent changes within this phenotype produce non-linear shifts in potency, selectivity, and synthetic utility, making generic interchange scientifically indefensible [1][2].

Quantitative Evidence Guide for 4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic Acid: Comparator-Anchored Differentiation Data


Structural–Functional Differentiation Relative to IDD-B40 (2-Hydroxy Analog): Absence of the 2-Hydroxy Group and Its Biological Consequences

The target compound differs from 2-hydroxy-4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoic acid (IDD-B40) solely by the absence of a hydroxyl group at the 2-position of the benzoic acid ring. In IDD-B40, this hydroxyl group contributes to an MIC₅₀ of 0.39 µg/mL against drug-susceptible and drug-resistant M. tuberculosis strains in broth culture and intracellularly in Raw 264.7 macrophages [1]. IDD-B40 also achieves a selectivity index ≥128 against tested mammalian cell lines and demonstrates a post-antibiotic effect superior to some first-line agents [1]. The target compound, lacking this hydroxyl, is not expected to replicate these biological activities; however, its simpler structure removes a potential metabolic liability (phase II glucuronidation/sulfation at the 2-OH site) and provides a cleaner scaffold for medicinal chemistry elaboration at the benzoic acid ring [2].

Antitubercular drug discovery Structure–activity relationship Nitroreductase substrate

Physicochemical Divergence from Cyclohexane Analogs: Aromatic vs. Aliphatic Carboxylic Acid Impact on Solubility, Crystallinity, and Conjugation Efficiency

The target compound contains a benzoic acid moiety directly attached to the isoindoline nitrogen, whereas the commercially available analog 4-(4-nitro-1,3-dioxoisoindolin-2-yl)cyclohexanecarboxylic acid (CAS 432537-75-2) replaces the aromatic ring with a cyclohexane spacer . This substitution fundamentally alters the acid's pKa (benzoic acid pKa ≈ 4.2 vs. cyclohexanecarboxylic acid pKa ≈ 4.9), affecting ionization state at physiological pH and consequently membrane permeability and protein binding [1]. The target compound's aromatic ring also imparts higher predicted logP (estimated ~2.8) compared to the cyclohexane analog (estimated ~2.1), influencing partitioning behavior in both biological assays and chromatographic purification. Furthermore, the planar aromatic system of the target compound promotes stronger π–π stacking interactions, which can enhance crystallinity and facilitate X-ray structure determination of protein–ligand complexes [1].

Physicochemical profiling Solid-state properties Conjugation chemistry

Commercial Purity Benchmarking: Verified 97%+ HPLC Purity Enables Direct Use in Library Synthesis Without Repurification

Commercial sourcing of 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is available at a certified purity of 97% (HPLC) from multiple independent suppliers, with molecular identity confirmed by CAS 71494-65-0 and MDL number MFCD00391880 . In contrast, several closely related 4-nitroisoindoline derivatives (e.g., the 2-hydroxy analog IDD-B40, CAS 301354-02-9) are not available as stockable catalog compounds and require custom synthesis, introducing lead times of 4–12 weeks and batch-to-batch variability . The target compound's status as a stockable building block with validated purity reduces the procurement risk for medicinal chemistry campaigns, enabling immediate use in parallel synthesis or high-throughput screening library production without additional purification or characterization overhead .

Chemical procurement Compound library synthesis Quality control

Synthetic Tractability: Single-Step Condensation From Commodity Precursors Versus Multi-Step Routes for Other Nitroisoindoline Derivatives

The target compound is synthesized via a one-step condensation of 3-nitrophthalic anhydride with p-aminobenzoic acid under reflux conditions [1]. This convergent route uses two commodity-priced starting materials (both available at <$10/g in bulk) and proceeds without protecting-group manipulation, in contrast to the synthesis of IDD-B40, which requires 4-aminosalicylic acid as the amine coupling partner and necessitates careful control of chemoselectivity between the aromatic amine and the phenolic hydroxyl group [2]. The direct condensation route for the target compound is amenable to scale-up, with reported laboratory batches achieving >80% isolated yield after simple aqueous workup and recrystallization. This synthetic accessibility translates to lower cost-of-goods and reduced environmental footprint (lower E-factor) relative to multi-step routes required for more functionalized analogs [1].

Synthetic chemistry Building block accessibility Scale-up feasibility

Optimal Application Scenarios for 4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic Acid Based on Quantitative Differentiation Evidence


Scaffold for Anti-Infective Library Synthesis Where 2-OH Metabolic Liability Must Be Avoided

Medicinal chemistry teams pursuing nitroreductase-activated anti-tubercular agents can employ the target compound as a core scaffold for systematic SAR exploration of the benzoic acid ring. Because the compound lacks the 2-hydroxyl group present in IDD-B40, it eliminates the predominant site of phase II glucuronidation and sulfation, thereby simplifying pharmacokinetic optimization. The free carboxylic acid permits direct parallel amide coupling with diverse amine libraries, enabling rapid generation of 100–1,000 compound collections for whole-cell M. tuberculosis screening [1].

Crystallography-Grade Ligand for Structural Biology of Nitroreductase and Inflammatory Cytokine Targets

The aromatic, planar benzoic acid moiety of the target compound (predicted logP ~2.8) promotes favorable π–π stacking interactions in protein binding pockets, enhancing the likelihood of obtaining high-resolution co-crystal structures. This property, combined with the compound's high crystallinity and 97%+ purity, makes it directly suitable for soaking experiments with nitroreductase enzymes or TNF-α pathway targets referenced in the isoindoline patent literature [2]. Procurement of the pure acid form avoids the need for ester hydrolysis or deprotection that would be necessary with prodrug analogs.

Chemical Biology Probe for Investigating 4-Nitroisoindoline Reduction Potential Without Confounding Phenolic Redox Activity

In chemical biology studies examining the hypoxia-selective reduction of nitroaromatic compounds, the target compound provides a clean electronic profile: the 4-nitro group on the isoindoline ring is the sole reducible moiety, with no competing phenolic hydroxyl that could participate in redox cycling or generate reactive oxygen species independently. This simplifies interpretation of nitroreductase-dependent vs. nitroreductase-independent cytotoxicity data, a known confounding factor in the IDD-B40 mechanistic studies where the 2-OH group's contribution could not be fully deconvoluted [1].

Building Block for Phthalimide-Conjugated PROTACs and Bifunctional Degraders Requiring a Benzoic Acid Linker Handle

The target compound's para-benzoic acid functionality serves as an orthogonal conjugation handle for PROTAC (proteolysis-targeting chimera) linker attachment. Unlike ester or amide prodrugs of the same scaffold (e.g., the Sigma-Aldrich catalog item CAS 314027-60-6, a bromophenyl ester derivative), the free acid form allows direct, high-yielding amide coupling to amine-terminated PEG or alkyl linkers without preliminary saponification, reducing synthetic step count by one and improving overall PROTAC yield [3].

Quote Request

Request a Quote for 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.